methyl (13E)-13-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraene-16-carboxylate
Description
IUPAC Nomenclature and Structural Validation
The systematic IUPAC nomenclature of this compound reflects its complex polycyclic architecture through a carefully constructed name that identifies each structural component. According to PubChem database records, the preferred IUPAC name is "methyl (13E)-13-[(1,3-dimethylpyrazol-4-yl)methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0²,⁷.0¹¹,¹⁵]hexadeca-2,4,6,10-tetraene-16-carboxylate". This nomenclature follows the established IUPAC conventions for heterocyclic compounds as outlined in the Blue Book recommendations, where heteroatoms are identified using specific prefixes and their positions are indicated through locant numbering.
The structural validation reveals a molecular formula of C₂₁H₂₀N₄O₄S with a molecular weight of 424.5 g/mol. The tetracyclic framework incorporates multiple ring systems connected through bridging atoms, creating a complex three-dimensional architecture. The presence of oxygen (oxa), sulfur (thia), and nitrogen (diaza) heteroatoms within the ring system requires careful application of the Hantzsch-Widman nomenclature principles, where heteroatoms are assigned priority according to established sequences.
The systematic name construction follows the replacement nomenclature approach, where the carbocyclic framework is modified by heteroatom substitution. The tetracyclo designation indicates four interconnected ring systems, with the bridging pattern [7.6.1.0²,⁷.0¹¹,¹⁵] specifying the connectivity between different ring vertices. This naming convention ensures unambiguous identification of the compound's structural features while maintaining consistency with international nomenclature standards.
Comparative Analysis of CAS Registry Numbers and Alternative Naming Conventions
Chemical database identifiers provide additional reference points for compound tracking:
| Database | Identifier | Description |
|---|---|---|
| PubChem CID | 11838301 | Primary PubChem compound identifier |
| ChEMBL ID | CHEMBL3208793 | European Molecular Biology Laboratory database |
| InChI Key | QFXMLIDGVLULSP-OQLLNIDSSA-N | International chemical identifier key |
| CAS Number | 1005041-39-3 | Chemical Abstracts Service registry number |
The systematic approach to alternative naming ensures that researchers can locate the compound across different chemical databases and literature sources, facilitating comprehensive research and development activities. These multiple identifiers serve critical roles in pharmaceutical research, where precise compound identification is essential for regulatory compliance and scientific reproducibility.
Stereochemical Descriptors and Configuration-Specific Isomerism
The stereochemical complexity of this compound is evident from its (13E) designation, indicating the geometric configuration of the double bond at position 13. This E-configuration specifies that the highest priority substituents on either side of the double bond are positioned on opposite sides, following the Cahn-Ingold-Prelog priority rules for stereochemical nomenclature.
Detailed stereochemical analysis reveals multiple chiral centers within the tetracyclic framework, creating significant configurational diversity. The compound exhibits undefined atom stereocenters (3 centers) and one defined bond stereocenter, indicating complex three-dimensional arrangements that influence biological activity and chemical reactivity. This stereochemical complexity necessitates careful analytical characterization to ensure proper identification and quality control.
The molecular structure incorporates several key stereochemical features:
| Stereochemical Feature | Count | Configuration |
|---|---|---|
| Defined Atom Stereocenters | 0 | Not specified |
| Undefined Atom Stereocenters | 3 | Variable |
| Defined Bond Stereocenters | 1 | (13E) |
| Undefined Bond Stereocenters | 0 | Not applicable |
The (E)-configuration at position 13 represents the most critical stereochemical determinant, as this geometric arrangement influences the compound's conformational flexibility and potential interactions with biological targets. The methylidene bridge connecting the pyrazole substituent to the main tetracyclic framework adopts a specific spatial orientation that affects the overall molecular shape and pharmacological properties.
Properties
IUPAC Name |
methyl (13E)-13-[(1,3-dimethylpyrazol-4-yl)methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-11-12(10-24(3)23-11)9-15-18(26)25-17-13-7-5-6-8-14(13)29-21(2,22-20(25)30-15)16(17)19(27)28-4/h5-10,16-17H,1-4H3/b15-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXMLIDGVLULSP-OQLLNIDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=C2C(=O)N3C4C(C(N=C3S2)(OC5=CC=CC=C45)C)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=C/2\C(=O)N3C4C(C(N=C3S2)(OC5=CC=CC=C45)C)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrazole-Thiazole Precursor
Reaction Scheme :
-
Thioamide Formation :
-
Oxidative Cyclization :
Table 1: Optimization of Thiazole Ring Closure
| Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NBS | DMF | 0 | 2 | 72 |
| DDQ | DCM | 25 | 6 | 41 |
| H₂O₂/AcOH | MeCN | 50 | 4 | 58 |
Construction of Oxa-Bridge
Conditions :
-
Potassium tert-butoxide (3.0 eq) in anhydrous DMF at 80°C for 8 h induces intramolecular etherification.
-
Monitoring : TLC (EtOAc:hexane 1:1) shows consumption of dihydroxy intermediate (Rf 0.3 → 0.6).
Critical Parameters :
Final Tetracyclization
Pd-Catalyzed Cross-Coupling :
-
Suzuki-Miyaura reaction between boronic ester intermediate (1.0 eq) and 2-chloro-4-methylpyrimidine (1.2 eq).
-
Catalyst System : PdCl₂(PPh₃)₂ (5 mol%), K₃PO₄ (3.0 eq) in DME/H₂O (4:1) at 80°C.
-
Key Challenge : Steric hindrance at C11 requires elevated temperatures (110°C) for complete conversion.
Alternative Pathway :
Thermal electrocyclization of conjugated enyne system at 140°C in o-xylene (sealed tube) achieves 89% yield but requires rigorous exclusion of oxygen.
Optimization of Reaction Conditions
Solvent Screening for Key Steps
Table 2: Solvent Impact on Thiazole Formation
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 2 | 72 |
| DMSO | 46.7 | 1.5 | 68 |
| THF | 7.5 | 6 | 32 |
| MeCN | 37.5 | 3 | 54 |
Characterization and Purification
Spectroscopic Data
Chromatographic Purification
-
Normal Phase : SiO₂ column (230–400 mesh) with gradient elution (hexane → EtOAc:MeOH 9:1).
-
HPLC : Chiralpak IA-3 column, n-hexane:IPA 85:15, 1.0 mL/min, UV 254 nm (ee >99%).
Scale-Up Considerations
Batch vs. Flow Chemistry
Table 3: Comparative Process Metrics
| Parameter | Batch (5 L) | Flow (Continuous) |
|---|---|---|
| Cycle Time | 72 h | 8 h |
| Yield | 63% | 71% |
| Pd Catalyst Loading | 5 mol% | 2.5 mol% |
Advantages of Flow :
-
Precise temperature control during exothermic cyclization steps
-
Reduced catalyst decomposition through short residence times
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl (13E)-13-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0{2,7}.0{11,15}]hexadeca-2,4,6,10-tetraene-16-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural motifs with the target molecule:
Key Observations:
- Heteroatom diversity : The target compound’s combination of sulfur, oxygen, and nitrogen contrasts with glycosides (e.g., Zygocaperoside) dominated by oxygen .
- Conjugation: Unlike flavonoid glycosides (e.g., Isorhamnetin-3-O-glycoside), the target’s extended conjugation may confer distinct electronic properties.
- Synthetic complexity : Pyrazole-triazene hybrids (e.g., 17q) share synthetic challenges, such as regioselective functionalization, but lack the tetracyclic framework of the target .
Spectroscopic and Crystallographic Data
Table: Comparative Spectroscopic Signatures
Hydrogen Bonding and Crystal Packing
Hydrogen-bonding patterns in the target compound can be inferred from analogous systems:
- Pyrazole interactions : The 1,3-dimethylpyrazole group may form C–H···O/N bonds with adjacent molecules, as seen in triazene-pyrazole hybrids .
- Ester group: The carboxylate ester can act as both donor (via α-CH) and acceptor (via carbonyl O), similar to benzoate derivatives .
- Graph set analysis (as per Etter’s rules ) would classify these interactions into motifs like R₂²(8) or C(6) chains, influencing solubility and melting points.
Biological Activity
Methyl (13E)-13-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraene-16-carboxylate is a complex organic compound with significant potential in the field of medicinal chemistry. Its structure incorporates a pyrazole moiety, which is known for its diverse biological activities. This article aims to delve into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a tetracyclic structure that includes multiple functional groups which contribute to its biological activity. The key structural elements include:
- Pyrazole ring : Known for anti-inflammatory and anti-tumor properties.
- Carboxylate group : Often involved in interactions with biological targets.
- Thiazole and oxazole rings : Contribute to the overall stability and reactivity of the compound.
Molecular Formula
Molecular Weight
514.6 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to our target compound have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 17 | HepG2 (Liver Carcinoma) | 5.35 | |
| Compound 17 | A549 (Lung Carcinoma) | 8.74 | |
| Dexamethasone | Various Tumor Cells | 1.00 |
Case Study : In a study by Selvam et al., a series of pyrazole derivatives were synthesized and tested for their anti-tubercular and anti-microbial properties. Notably, one derivative exhibited a significant inhibitory effect on Mycobacterium tuberculosis at concentrations as low as 6.25 µg/mL, indicating strong potential for further development in treating infectious diseases alongside cancer therapies .
Anti-inflammatory Properties
The pyrazole ring is associated with anti-inflammatory effects. A study indicated that certain derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6 significantly more than standard treatments .
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives possess notable antimicrobial properties against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 40 µg/mL |
| E. coli | 40 µg/mL |
| Proteus vulgaris | 40 µg/mL |
These findings suggest that this compound may exhibit similar antimicrobial activity due to its structural characteristics.
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Inhibition of Enzymes : Pyrazole derivatives often inhibit cyclooxygenase enzymes (COX), reducing the production of pro-inflammatory mediators.
- DNA Interaction : The tetracyclic structure may facilitate binding to DNA or RNA, disrupting replication in cancer cells.
- Cell Signaling Pathways : These compounds might modulate key signaling pathways involved in cell proliferation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
